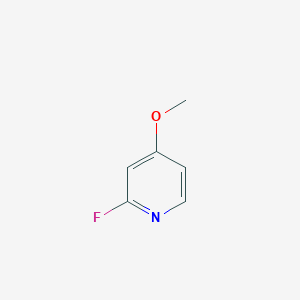

2-Fluoro-4-methoxypyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAHVONGWYINEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614289 | |

| Record name | 2-Fluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175965-83-0 | |

| Record name | 2-Fluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Fluorinated Pyridine Derivatives in Advanced Organic Chemistry

Fluorinated pyridine (B92270) derivatives are a class of compounds that have garnered substantial interest across various scientific disciplines, including the pharmaceutical, agrochemical, and materials science industries. researchgate.netresearchgate.net The incorporation of fluorine into a pyridine ring can dramatically alter the molecule's physicochemical properties. researchgate.netresearchgate.net These changes can include modifications to bond strength, lipophilicity, bioavailability, conformation, electrostatic potential, and acid-base properties (pKa). researchgate.net

The introduction of fluorine is a well-established strategy for enhancing the metabolic stability and binding affinity of drug candidates. nih.govbeilstein-journals.org Fluorine's high electronegativity and small atomic radius allow it to modulate the electronic environment of the pyridine ring, influencing its reactivity and interaction with biological targets. nih.govbeilstein-journals.org Consequently, fluorinated pyridines are integral components in the design of novel therapeutic agents and functional materials. uni-muenster.deinnospk.com The development of new synthetic methodologies for the selective fluorination of pyridines remains an active area of research, underscoring the importance of this class of compounds. chemeurope.comresearchgate.net

Strategic Importance of Fluorine and Methoxy Substituents in Heterocyclic Scaffold Design

The strategic placement of fluorine and methoxy (B1213986) groups on a heterocyclic scaffold like pyridine (B92270) is a key design element in modern medicinal chemistry and materials science. Each substituent imparts distinct and often complementary properties to the parent molecule.

The fluorine atom is prized for its ability to:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can lead to a longer biological half-life for drug molecules. nih.gov

Increase Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors, through multipolar interactions and hydrogen bonding, thereby improving the potency of a drug. nih.gov

Alter Acidity/Basicity: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH. mdpi.com

The methoxy group , on the other hand, contributes by:

Influencing Solubility and Bioavailability: The methoxy group can impact a molecule's solubility and its ability to be absorbed and utilized by the body.

Providing a Site for Further Functionalization: The methoxy group can be a handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Acting as an Electron-Donating Group: In contrast to fluorine, the methoxy group is electron-donating, which can influence the reactivity of the pyridine ring in different ways, offering synthetic chemists a tool to fine-tune the electronic properties of the molecule.

The combination of an electron-withdrawing fluorine atom and an electron-donating methoxy group in 2-Fluoro-4-methoxypyridine creates a unique electronic environment within the pyridine ring, making it a versatile and highly sought-after intermediate in organic synthesis.

Overview of Academic Research Trajectories for 2 Fluoro 4 Methoxypyridine

Regioselective Synthesis Strategies

The ability to control the position of functional groups on the pyridine (B92270) ring is crucial for tailoring the properties of the final compound. Regioselective synthesis strategies are therefore of paramount importance in the preparation of this compound and its analogues.

Direct Fluorination Techniques for Pyridine Ring Systems

Direct C-H fluorination of pyridine rings presents an atom-economical approach to introduce fluorine. While challenging due to the electron-deficient nature of the pyridine ring, several methods have emerged. Electrophilic fluorinating reagents, such as Selectfluor, are commonly employed. acs.org For instance, the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines has been achieved using Selectfluor in aqueous conditions. acs.org Another approach involves the use of ring-opened Zincke imine intermediates which undergo regioselective C–F bond formation with electrophilic fluorination reagents, leading to C3-fluoropyridines after ring closure. acs.orgnih.gov This method is notable for its wide substrate scope and applicability to late-stage fluorination. acs.orgnih.gov

A novel strategy for the direct difluoromethylation of the pyridine ring at the meta-position, a particularly challenging transformation, has been developed using a temporary dearomatization strategy. uni-muenster.de This method allows for the precise introduction of the difluoromethyl group, which is of significant interest in medicinal chemistry. uni-muenster.de

| Reagent | Position of Fluorination | Reference |

| Selectfluor | 3-position (on imidazo[1,2-a]pyridines) | acs.org |

| Electrophilic fluorinating reagents with Zincke imines | 3-position | acs.orgnih.gov |

| Reagents for difluoromethylation | meta- and para-positions | uni-muenster.de |

Nucleophilic Aromatic Substitution (SNAr) for Methoxy Group Installation

Nucleophilic aromatic substitution (SNAr) is a powerful tool for installing the methoxy group onto a pre-fluorinated pyridine ring. The reaction of 2-halopyridines with methoxide (B1231860) is a common strategy. acs.org The reactivity of the halopyridine is influenced by the nature of the halogen and other substituents on the ring. thieme-connect.com For instance, electron-withdrawing groups generally accelerate the substitution, while electron-donating groups can slow it down. thieme-connect.com

The SNAr reaction of 2-fluoropyridines with various nucleophiles, including alcohols, has been systematically studied to establish mild reaction conditions. acs.org In some cases, the reaction can be carried out using ethanol (B145695) as both a solvent and a source of ethoxide anions, particularly under microwave heating, offering a more environmentally friendly approach. tandfonline.comtandfonline.com The synthesis of 2-fluoro-4-methoxyaniline (B1334285) has been achieved through an Ullman methoxylation reaction, where a 2,5-dimethylpyrrole group is used to protect the aniline (B41778) during the copper-catalyzed reaction with sodium methoxide. orgsyn.org

Research has also explored the radiofluorination of 2-nitropyridines, where the nitro group acts as an activating group for nucleophilic substitution with [¹⁸F]fluoride. researcher.liferesearchgate.netepa.gov Interestingly, the presence of a methoxy group on the ring does not significantly hinder this reaction. researcher.liferesearchgate.netepa.gov

Directed Ortho-Metalation Approaches for Positional Functionalization

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic and heteroaromatic rings. harvard.edu In the context of pyridines, a directing group guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a nucleophilic site for subsequent reaction with an electrophile. harvard.edu

For 4-methoxypyridine (B45360), the methoxy group can direct lithiation to the C-3 position using reagents like mesityllithium (B1247292) or phenyllithium. arkat-usa.orgresearchgate.net The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents. arkat-usa.orgresearchgate.net To achieve functionalization at the C-2 position of 4-methoxypyridine, a lithiation can be performed using Fort's BuLi-LiDMAE base, followed by quenching with an appropriate electrophile. arkat-usa.org

The concept of "regioexhaustive substitution" has been applied to fluorinated pyridines, where all vacant positions can be functionalized through a sequence of metalation and subsequent reactions. acs.orgepfl.chresearchgate.net This is achieved by strategically using activating or screening protective groups to direct the metalation to the desired position. acs.orgepfl.chresearchgate.net

| Directing Group | Position of Metalation | Lithiating Agent | Reference |

| 4-Methoxy | C-3 | Mesityllithium or Phenyllithium | arkat-usa.orgresearchgate.net |

| 4-Methoxy | C-2 | BuLi-LiDMAE | arkat-usa.org |

| Chlorine (as protective group) | Various | Not specified | acs.orgepfl.chresearchgate.net |

| Trimethylsilyl (as protective group) | Various | Not specified | acs.orgepfl.chresearchgate.net |

Transformations from Precursor Pyridine N-Oxides and Hydroxypyridines

Pyridine N-oxides and hydroxypyridines serve as versatile precursors for the synthesis of functionalized pyridines, including this compound. Pyridine N-oxides can be activated by various reagents, such as trifluoromethanesulfonic anhydride, to facilitate nucleophilic attack at the C-2 position. researchgate.net This allows for the introduction of a range of substituents. researchgate.netorganic-chemistry.org A one-pot procedure for the synthesis of 2-aminopyridines from pyridine-N-oxides has been developed using PyBroP as an activating agent. researchgate.net Furthermore, a metal-free synthesis of 2-fluoropyridines has been achieved from pyridine N-oxides by forming 2-pyridyltrialkylammonium salt intermediates, which are then subjected to fluorination. acs.org

Hydroxypyridines can be converted to their corresponding halopyridines, which are then amenable to further functionalization. For example, this compound can be synthesized from 2-methoxy-4-nitropyridine (B1505582) N-oxide, which is itself derived from 2-methoxypyridine (B126380) N-oxide. researchgate.net Additionally, 5-fluoro-2-hydroxypyridine (B1303129) can be synthesized from 5-fluoro-2-methoxypyridine (B1304894) via ether cleavage with a strong acid like HCl or HBr. chemicalbook.com The synthesis of 2- or 4-halopyridines from hydroxypyridines often requires harsh conditions, such as treatment with neat POX₃ at high temperatures. acs.orgnih.gov

Catalytic Cross-Coupling Reactions

Catalytic cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a highly versatile method for creating biaryl structures and other C-C bonds. tcichemicals.com This reaction has been successfully applied to functionalized pyridines.

For instance, 2-fluoro-4-iodopyridine (B1312466) can undergo selective C-N cross-coupling with aromatic amines at the 4-position using a Buchwald-Hartwig amination protocol. researchgate.net The Suzuki-Miyaura reaction can then be used to substitute the fluorine at the 2-position. researchgate.net The development of efficient catalyst systems, such as those based on phosphite (B83602) or phosphine (B1218219) oxide ligands, has been crucial for the successful cross-coupling of 2-pyridyl nucleophiles, which can be challenging due to the electronic properties of the pyridine ring. nih.gov The use of lithium triisopropyl 2-pyridylboronates has proven to be a general and effective method for the Suzuki-Miyaura cross-coupling of these substrates with aryl and heteroaryl bromides and chlorides. nih.gov

The reactivity of the halide in the Suzuki-Miyaura reaction generally follows the trend I > Br > OTf >> Cl. tcichemicals.com The reaction is tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules. tcichemicals.com

| Substrate 1 | Substrate 2 | Catalyst System | Key Feature | Reference |

| 2-Fluoro-4-iodopyridine | Aromatic amine | Pd(OAc)₂/BINAP | Selective C-N coupling at C-4 | researchgate.net |

| 2-Pyridylboronate | Aryl/heteroaryl bromide | Pd₂(dba)₃/phosphite or phosphine oxide ligand | Efficient coupling of 2-pyridyl nucleophiles | nih.gov |

| Lithium triisopropyl 2-pyridylboronate | Aryl/heteroaryl bromide/chloride | Not specified | General method for 2-pyridyl coupling | nih.gov |

| Aryl boronic acid | Aryl bromide | Palladium catalyst | General biaryl synthesis | tcichemicals.com |

Palladium-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon (C-C) and carbon-heteroatom bonds, offering high chemoselectivity and functional group tolerance. researchgate.net These methods are crucial for modifying pyridine scaffolds like this compound. The reactivity of halogenated pyridines in these couplings is position-dependent, with halides adjacent to the nitrogen atom often exhibiting different reactivity profiles. nih.gov

For C-C bond formation, the Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron compound, is a cornerstone reaction in the pharmaceutical industry. rsc.org However, the synthesis of pyridine-2-boronates can be challenging, leading to poor stability and low reaction efficiency. rsc.org An alternative approach utilizes pyridine-2-sulfinates as effective nucleophilic coupling partners with aryl halides, demonstrating broad scope and utility. rsc.org In a preparative scale synthesis of a bipyridine, a palladium acetate (B1210297) catalyst with a phosphine ligand successfully coupled a pyridine sodium sulfinate with an aryl halide in high yield. rsc.org Another powerful method is the Negishi cross-coupling, which has been successfully applied in a continuous-flow, three-step sequence involving metalation, zincation, and the final palladium-catalyzed coupling to generate functionalized 2-fluorobiaryl products. researchgate.net

The formation of carbon-heteroatom bonds is equally significant. The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine, is a primary method for synthesizing C-N bonds. youtube.com This reaction typically involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by base-mediated formation of a palladium-amide complex and subsequent reductive elimination to yield the product. youtube.com For carbon-phosphorus (C-P) bond formation, the Hirao reaction couples aryl halides with P(O)-H compounds. nih.gov This methodology has been extended to use activated sulfonates like aryl nonaflates, which can be prepared from readily available phenols, providing a versatile route to aryl phosphine oxides and phosphonates. nih.gov Palladium-catalyzed difluoromethylthiolation has also been achieved with various heteroaryl bromides, including pyridine derivatives, to form C-S bonds. rsc.org

| Coupling Type | Reaction | Key Features | Catalyst System (Example) | Reference |

|---|---|---|---|---|

| C-C | Suzuki-Miyaura | Couples aryl halides with organoboron reagents. Pyridine-2-boronates can be unstable. | Pd(OAc)2 / Phosphine Ligand | rsc.org |

| C-C | Negishi | Couples organozinc compounds with organohalides. Amenable to continuous-flow processes. | Pd2(dba)3 / SPhos | researchgate.net |

| C-N | Buchwald-Hartwig | Forms C-N bonds from aryl halides and amines. Requires a base. | Palladium Catalyst / Ligand / Strong Base | youtube.com |

| C-P | Hirao | Forms C-P bonds from aryl halides and P(O)-H compounds. Can use aryl nonaflates. | Pd(OAc)2 / dppf / NaI | nih.gov |

| C-S | Difluoromethylthiolation | Couples heteroaryl halides with a difluoromethylthiol source. | Pd(Xantphos)Cl2 | rsc.org |

Mechanistic Insights into Cross-Coupling Selectivity

The selectivity of palladium-catalyzed cross-coupling reactions on substituted pyridines is governed by a combination of electronic, steric, and mechanistic factors. The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk The regioselectivity is often determined at the initial oxidative addition step, where the palladium catalyst inserts into a carbon-halogen bond.

On di-substituted rings like 2,4-dichloropyridine, halides adjacent to the ring nitrogen (C2 position) are conventionally more reactive in palladium-catalyzed couplings. nih.gov However, this inherent electronic preference can be overridden by the choice of ligand. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands, for instance, can reverse this selectivity and promote cross-coupling at the C4 position with high preference. nih.gov This demonstrates that selectivity can be under ligand control, enabling the functionalization of otherwise less reactive sites. nih.gov

In fluoropyridines, the mechanism of C–F bond activation is critical. Studies on the hydrodefluorination (HDF) of polyfluorinated pyridines catalyzed by Ruthenium-NHC complexes reveal that the regioselectivity is highly dependent on the nature of the NHC ligand. acs.org DFT calculations suggest two competing pathways for HDF: a stepwise process involving a π-bound substrate that favors ortho-HDF, and a concerted SNAr-type process that favors para-HDF. acs.org The choice between these pathways, and thus the resulting regioselectivity, is influenced by the catalyst's structure. acs.org

Furthermore, in cross-dehydrogenative couplings, a dual-catalyst system can achieve high selectivity through orthogonal C-H activation. nju.edu.cn For example, a system using both gold and silver catalysts can selectively functionalize two different arenes based on their electronic properties. nju.edu.cn Silver(I) can activate electron-poor arenes via a concerted metalation-deprotonation pathway, while Gold(III) activates electron-rich arenes through an electrophilic aromatic substitution mechanism. nju.edu.cn Such principles can be applied to achieve selective couplings involving the electronically distinct positions of the this compound ring.

Innovative Synthetic Approaches

A powerful and modern strategy for functionalizing pyridine rings involves a tandem sequence of C-H functionalization followed by nucleophilic aromatic substitution (SNAr). nih.govacs.org This approach avoids the need for pre-functionalized starting materials. The process begins with a direct, regioselective C-H fluorination of the pyridine ring, typically at the position alpha to the nitrogen, using an electrophilic fluorinating agent like silver(II) fluoride (B91410) (AgF2). nih.govacs.org These reactions can occur at ambient temperature with high efficiency and exclusive selectivity for the 2-position. google.com

The newly installed fluorine atom then serves as an excellent leaving group for a subsequent SNAr reaction. nih.govacs.org The high electronegativity of fluorine accelerates SNAr reactions; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.govacs.org This enhanced reactivity allows the SNAr step to proceed under mild conditions, enabling the introduction of a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles. nih.govacs.org This two-step, one-pot sequence provides a versatile platform for the rapid diversification of heterocyclic cores. nih.gov

The tandem C-H fluorination/SNAr sequence is particularly valuable for the late-stage functionalization of complex, biologically active molecules. nih.govacs.org This strategy allows for the modification of intricate molecular scaffolds at a late point in a synthetic sequence, providing direct access to analogues and derivatives without redesigning the entire synthesis. The mild conditions of both the fluorination and the SNAr steps ensure compatibility with a wide range of sensitive functional groups that are often present in pharmaceuticals. nih.govacs.orgresearchgate.net

For example, this method has been successfully used to prepare derivatives of betahistine, a histamine (B1213489) agonist. The parent molecule undergoes C-H fluorination in nearly quantitative yield, and the resulting 2-fluoropyridine derivative can then be reacted with various nucleophiles to install new functionalities. nih.govacs.org This approach provides routes to active pharmaceutical ingredients that are often shorter and higher yielding than previously reported syntheses. nih.gov Similarly, the use of methoxypyridines as surrogates for piperidines in complex molecule synthesis represents another "top-down" approach, where the less basic pyridine ring is carried through multiple steps before being functionalized or reduced at a late stage. nih.gov

Efforts to develop more environmentally friendly synthetic methods have led to innovative green chemistry approaches for synthesizing fluorinated aromatics. rsc.org A significant advancement is the use of solid-state mechanochemical protocols for nucleophilic aromatic fluorination. rsc.org This method uses a cost-effective combination of potassium fluoride and a quaternary ammonium (B1175870) salt and proceeds by ball milling at ambient temperature. rsc.org Crucially, this technique eliminates the need for toxic, high-boiling point aprotic polar solvents like DMSO, which are difficult to remove and environmentally hazardous. rsc.org

The environmental impact of chemical processes can be assessed using metrics like the E-factor, which quantifies waste generation. Solid-state fluorination methods have been shown to be substantially more eco-friendly by this measure compared to traditional solution-based approaches. rsc.org Other green strategies focus on replacing hazardous reagents. For instance, traditional fluorination methods like the Balz-Schiemann reaction involve potentially explosive diazonium salts, while the Swarts reaction can use hazardous reagents like antimony trifluoride (SbF3) or hydrogen fluoride (HF). dovepress.com The development of catalytic fluorination of C-H bonds and the use of less hazardous fluorine sources are active areas of research aimed at improving the sustainability of organofluorine chemistry. dovepress.com

| Methodology | Traditional Approach | Green Alternative | Key Advantage of Green Method | Reference |

|---|---|---|---|---|

| Nucleophilic Fluorination | Reaction in high-boiling solvents (e.g., DMSO) at elevated temperatures. | Solid-state mechanochemical fluorination using KF/quaternary ammonium salt. | Eliminates toxic solvents, operates at ambient temperature, reduces waste. | rsc.org |

| Aromatic Fluorination | Balz-Schiemann reaction using potentially explosive diazonium salts. | Direct C-H fluorination using milder fluorinating agents (e.g., AgF2). | Avoids hazardous intermediates and pre-functionalization steps. | nih.govdovepress.com |

| Aliphatic Fluorination | Swarts reaction using hazardous SbF3 or HF. | Electrochemical fluorination (Simons process) or catalytic methods. | Reduces use of highly toxic and corrosive bulk reagents. | dovepress.com |

Continuous-flow synthesis has emerged as a key technology for process intensification in the chemical and pharmaceutical industries. Instead of large-scale batch reactors, reactants are pumped through a network of tubes where the reaction occurs. This approach offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and enhanced safety. google.com

The synthesis of this compound and related structures is well-suited to flow chemistry. smolecule.com For example, a continuous-flow method for the regioselective arylation of fluoropyridines has been developed, involving a telescoped three-step sequence that provides high yields in short residence times. researchgate.net The precise temperature control afforded by flow reactors is critical for managing the exothermic nature of certain steps, like metalation, thereby preventing side reactions and decomposition. researchgate.net Industrial production methods for substituted pyridines are increasingly optimized using continuous-flow systems to improve scalability, efficiency, and cost-effectiveness. google.com This technology has been used for the synthesis of key intermediates for active pharmaceutical ingredients, demonstrating greater yields compared to previously reported batch systems. google.com

Enzymatic and Biocatalytic Synthesis of Analogs

The integration of enzymatic and biocatalytic methods into synthetic chemistry offers sustainable and highly selective alternatives to traditional chemical processes. mdpi.comrsc.orgnih.gov For the synthesis of analogs of this compound, biocatalysis provides powerful tools for creating chiral centers and performing specific functional group transformations under mild conditions. mdpi.comnih.gov These approaches are particularly valuable in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can be critical to its biological activity. nih.gov Enzymes such as transaminases, lipases, alcohol dehydrogenases, and oxidoreductases have been successfully employed in the synthesis of structurally related fluorinated and substituted pyridine compounds. researchgate.netacs.orgnih.govsemanticscholar.org

Transaminase-Mediated Asymmetric Synthesis

Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a carbonyl acceptor. researchgate.networktribe.com This capability makes them highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. worktribe.comfrontiersin.org Research has demonstrated the successful application of both R- and S-selective transaminases for the synthesis of chiral amines from fluorinated pyridine ketones.

In one study, various fluorinated acetophenone (B1666503) derivatives, including those with a pyridine ring, were used as substrates for biotransamination. nih.govresearchgate.net Using either (R)- or (S)-selective transaminases, both enantiomers of the corresponding fluorinated amines were produced with high conversions and excellent enantiomeric excess. For example, the biotransamination of 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one yielded the corresponding chiral amine with conversions between 75-94% and an enantiomeric excess of over 99%. nih.gov This highlights the potential of transaminases to create valuable chiral building blocks that are analogs of this compound.

| Substrate | Enzyme | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1-(5-fluoropyridin-3-yl)ethan-1-one | (R)-selective transaminase | (R)-amine | 75-94 | >99 |

| 1-(6-fluoropyridin-3-yl)ethan-1-one | (R)-selective transaminase | (R)-amine | 75-94 | >99 |

| 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one | (S)-selective transaminase | (S)-amine | 75-94 | >99 |

Lipase-Catalyzed Kinetic Resolution

Lipases are another class of versatile enzymes widely used in biocatalysis, often for the kinetic resolution of racemic mixtures. mdpi.com In the context of fluorinated pyridine analogs, lipases have been employed to resolve racemic amines through enantioselective acylation. nih.govresearchgate.net This method allows for the separation of enantiomers, providing access to optically pure compounds.

For instance, the kinetic resolution of racemic fluorinated 1-(pyridin-3-yl)ethanamines was achieved using lipase-catalyzed acylation. nih.gov The process yielded the corresponding (R)- and (S)-isomers with high enantiomeric purity (eeS = 90–96%; eeR = 99%) at approximately 50% conversion, which is the theoretical maximum for a kinetic resolution. nih.gov This chemoenzymatic strategy, starting with a racemic mixture and selectively modifying one enantiomer, is a practical approach to producing chiral precursors for more complex molecules.

Alcohol Dehydrogenase in Chemoenzymatic Routes

Chemoenzymatic strategies often combine the best of both chemical synthesis and biocatalysis. A notable example is the preparation of chiral alcohols bearing a fluorinated, heteroaromatic ring. researchgate.net In a multi-step process, readily available picoline derivatives can be chemically converted to prochiral α-halogenated acyl moieties. researchgate.net The subsequent, crucial step involves the stereoselective reduction of the ketone to a chiral alcohol, a transformation perfectly suited for an alcohol dehydrogenase (ADH).

A study demonstrated the use of an ADH from Lactobacillus kefir for the reduction of various picoline-based ketones. researchgate.net This enzymatic step proceeded with high yields (up to 98%) and exceptional enantioselectivity (95% to >99% ee), showcasing the power of biocatalysts in producing highly enantioenriched fluorinated pyridine analogs. researchgate.net

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-acetyl-picoline derivative | Corresponding chiral alcohol | up to 98 | >99 |

| α-halogenated acyl picoline | Corresponding chiral alcohol | up to 93 | 95 - >99 |

Oxidase and Reductase Cascades for Pyridine Ring Modification

More complex biocatalytic systems involve multi-enzyme cascades. A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to synthesize stereo-defined substituted piperidines, which are hydrogenated analogs of pyridines. acs.org This method employs a one-pot cascade reaction involving an amine oxidase (AmOx) and an ene-imine reductase (EneIRED). acs.org While this process leads to piperidines rather than pyridines, it demonstrates the potential of enzymatic cascades to modify the core pyridine structure in a highly controlled and stereoselective manner, which could be adapted for the synthesis of novel analogs. acs.org

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halopyridines, particularly those with a halogen at the electron-deficient C-2 or C-4 positions. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.

The reactivity and regioselectivity of this compound in SNAr reactions are governed by the combined electronic effects of its substituents.

Fluorine Substituent (C-2): The fluorine atom at the 2-position is a powerful activating group for SNAr. Its high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which polarizes the C-F bond and significantly increases the electrophilicity of the C-2 carbon. This polarization facilitates the initial attack by a nucleophile. Furthermore, the high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, lowering the activation energy of the first, rate-determining step. chemrxiv.orgnih.gov This activation is so pronounced that the fluoride is the exclusive leaving group in substitution reactions.

Methoxy Substituent (C-4): The methoxy group at the 4-position exhibits a dual electronic influence. It has an inductive electron-withdrawing effect (-I) due to the oxygen's electronegativity but, more significantly, a strong resonance electron-donating effect (+M). This +M effect increases the electron density of the pyridine ring, particularly at the ortho (C-3, C-5) and para (C-2, C-6, relative to the methoxy group) positions. This electron donation generally deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, in this compound, the overwhelming activation provided by the C-2 fluorine and the inherent electron deficiency of the pyridine ring at the α-position ensures that SNAr reactions still proceed efficiently at the C-2 position. snmjournals.org

The rate of SNAr reactions for halopyridines is highly dependent on the nature of the halogen leaving group. For substitutions at the 2-position of the pyridine ring, the typical reactivity order is F >> Cl > Br > I.

The C-F bond, despite being the strongest carbon-halogen bond, leads to the fastest reaction rates. This is because the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine is most effective at stabilizing the developing negative charge in the transition state leading to this intermediate. chemrxiv.org

Studies on various halopyridines have consistently shown that 2-fluoropyridines are significantly more reactive than their 2-chloro counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be approximately 320 times faster than the reaction of 2-chloropyridine under the same conditions. chemrxiv.org This enhanced reactivity allows SNAr reactions on 2-fluoropyridines to be conducted under much milder conditions than those required for other halopyridines. nih.gov While a direct kinetic comparison for the 4-methoxy series is not widely documented, this established principle allows for a qualitative comparison.

| Compound | Relative Reactivity at C-2 | Governing Factor |

|---|---|---|

| This compound | Very High | High electronegativity of F stabilizes the transition state. |

| 2-Chloro-4-methoxypyridine (B97518) | High | Good balance of electronegativity and bond strength. |

| 2-Bromo-4-methoxypyridine | Moderate | Weaker inductive effect compared to Cl. |

| 2-Iodo-4-methoxypyridine | Low | Low electronegativity offers poor stabilization of the intermediate. |

The kinetics of SNAr reactions are typically second-order, being first-order in both the substrate and the nucleophile. The reaction proceeds through a two-step mechanism, and the first step—nucleophilic addition—is usually the rate-limiting step.

Kinetics: The rate of reaction is influenced by the stability of the Meisenheimer intermediate. For this compound, the strong inductive effect of the fluorine atom is the dominant factor in stabilizing this intermediate and accelerating the reaction rate. While electron-donating groups like methoxy are known to decrease the rate of SNAr in benzene (B151609) systems, studies on nitropyridines have shown that methoxy-substituted substrates still undergo efficient radiofluorination, suggesting the activation by the ring nitrogen and leaving group can overcome this deactivating effect. snmjournals.org The reaction mechanism is generally considered a polar SNAr pathway. nih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. However, the presence of a strong electron-donating group can overcome this deactivation.

In this compound, the 4-methoxy group is a powerful activating group and is ortho, para-directing. The fluorine atom is deactivating but also ortho, para-directing. The interplay of these effects, along with the deactivating influence of the ring nitrogen, determines the site of substitution.

Regioselectivity: The 4-methoxy group strongly directs electrophilic attack to its ortho positions (C-3 and C-5). The fluorine atom directs to its ortho (C-3) and para (C-5) positions. Both substituents, therefore, activate the C-3 and C-5 positions for electrophilic attack.

Studies on the nitration of analogous systems, such as 2-fluoro-4-methylpyridine, show that nitration occurs at the C-3 position. This is consistent with the directing effects of both the fluorine and the activating alkyl/alkoxy group. The C-3 position is sterically more accessible than the C-5 position, which is flanked by the methoxy group. Therefore, electrophilic aromatic substitution on this compound is predicted to occur preferentially at the C-3 position.

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Fluoro-3-nitro-4-methoxypyridine | Methoxy group directs to C-3 and C-5; C-3 is sterically favored. |

| Halogenation | Br₂ or Cl₂ | 3-Bromo(or Chloro)-2-fluoro-4-methoxypyridine | Directing effects of both substituents favor the C-3 position. |

C-H Activation Studies

Direct C-H activation offers an alternative strategy for functionalizing the pyridine ring, bypassing the need for pre-installed leaving groups. The site-selectivity of these reactions is highly dependent on the catalyst and reaction mechanism.

A notable C-H activation reaction is direct fluorination. Research has demonstrated that the reaction of pyridines with reagents like silver(II) fluoride (AgF₂) can achieve site-selective C-H fluorination. nih.gov

Site-Selectivity: For a wide range of substituted pyridines, C-H fluorination with AgF₂ occurs with high and often exclusive selectivity for the C-H bond adjacent to the ring nitrogen (the α-position). nih.govsnmjournals.org In the case of this compound, the C-2 position is already substituted with fluorine. The remaining α-position is C-6. Therefore, direct C-H fluorination is expected to be highly selective for the C-6 position, yielding 2,6-difluoro-4-methoxypyridine.

The electronic properties of the pyridine influence the rate of this reaction, with more electron-rich (more basic) pyridines generally reacting more readily. nih.gov The presence of the electron-donating methoxy group in this compound would facilitate this transformation compared to an unsubstituted pyridine.

C-H Functionalization for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering an atom-economical route to complex molecules without the need for pre-functionalized starting materials. iust.ac.ir For this compound, the regioselectivity of C-H activation is influenced by the electronic effects of the fluoro and methoxy substituents and the reaction conditions employed.

Research into the deprotometalation of substituted pyridines has provided significant insight into the C-H acidity and likely sites of functionalization. Studies on both 2-fluoropyridine and 4-methoxypyridine have shown that functionalization occurs efficiently at the 3-position. researchgate.net This reactivity is attributed to the combined directing and electronic effects of the substituents.

A notable method for C-H functionalization is the use of a mixed lithium-zinc TMP-based (TMP = 2,2,6,6-tetramethylpiperidino) reagent. This system effectively deprotometalates a range of fluoro- and methoxy-pyridines at room temperature. researchgate.net The resulting organometallic intermediate can be trapped with electrophiles, such as iodine, to achieve carbon-heteroatom bond formation. For substrates like 2-fluoropyridine and 4-methoxypyridine, this method yields the 3-iodo derivative, indicating a clear regiochemical preference. researchgate.netresearchgate.net This deprotometalation at the C-3 position creates a nucleophilic center that is poised for subsequent carbon-carbon bond formation upon reaction with carbon-based electrophiles.

The table below summarizes a key transformation for achieving C-H functionalization.

| Substrate(s) | Reagents & Conditions | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| 2-Fluoropyridine / 4-Methoxypyridine | 1) ZnCl₂·TMEDA, LiTMP (1:3 ratio), THF, rt; 2) I₂ | C-3 | 3-Iodopyridine derivative | researchgate.net |

Other Reactivity Profiles

Beyond direct C-H functionalization, this compound exhibits reactivity at the pyridine nitrogen and can participate in transformations induced by light or electricity.

Reduction and Oxidation Reactions of the Pyridine Core

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically forming an N-oxide. For the closely related 4-methoxypyridine, oxidation is efficiently achieved using peroxide reagents. researchgate.netsmolecule.com Common methods include reaction with 30% aqueous hydrogen peroxide in refluxing acetic acid or with m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane. researchgate.netgoogle.com The resulting 4-methoxypyridine N-oxide is a stable, crystalline solid. researchgate.net This transformation is general for many pyridine derivatives and provides a route to alter the electronic properties of the ring and enable further functionalization, such as conversion back to 2-fluoro-pyridines under different conditions. acs.org

Reduction: The pyridine core and its substituents can undergo reduction. Highly fluorinated pyridines can be reduced by metal hydrides like lithium aluminium hydride, which can lead to hydrodefluorination (replacement of a fluorine atom with hydrogen). core.ac.uk Additionally, the N-oxide form of the heterocycle can be deoxygenated to regenerate the parent pyridine. smolecule.com

Heterocyclic Rearrangements and Cycloaddition Reactions

Heterocyclic rearrangements and cycloaddition reactions for the this compound scaffold are not extensively documented in the surveyed literature. Pyridine rings, due to their aromatic stability, are generally reluctant to undergo rearrangements under typical conditions.

Similarly, while the Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings, pyridines are generally poor dienes. libretexts.org They can sometimes participate as dienophiles if appropriately activated with electron-withdrawing groups. However, specific examples of this compound acting as either a diene or a dienophile in cycloaddition reactions have not been prominently reported.

Photochemical and Electrochemical Transformations

Photochemical Transformations: The photochemical reactivity of fluorinated pyridines has been explored, particularly in the context of organometallic chemistry. In a relevant study, the irradiation of a rhodium complex, CpRh(PMe₃)(C₂H₄), in the presence of 4-methoxy-2,3,5,6-tetrafluoropyridine—a close analogue of this compound—resulted in the formation of a cyclometalated product. acs.orgnih.govpsu.edu This transformation proceeds via the activation of a C-H bond of the methoxy group's methyl moiety and a C-F bond, leading to a stable five-membered rhodacycle. acs.orgpsu.edu Furthermore, pyridine N-oxides can be used in photochemical reactions to promote transformations like the trifluoromethylation of electron-rich heteroarenes. nih.gov

The table below details a relevant photochemical reaction.

| Substrate | Reagents & Conditions | Product | Key Transformation | Reference |

|---|---|---|---|---|

| 4-Methoxy-2,3,5,6-tetrafluoropyridine | CpRh(PMe₃)(C₂H₄), UV irradiation (λ >290 nm), hexane, rt | CpRh(PMe₃)(κ²-C,C-CH₂OC₅NF₃) | Cyclometalation via C-H and C-F activation | acs.orgpsu.edu |

Electrochemical Transformations: The electrochemical behavior of fluoropyridines has been investigated, revealing their potential use and reactivity in electrochemical systems. Studies on 2-fluoropyridine in the context of lithium-sulfur batteries show that it is reactive with polysulfides. acs.org Electrochemical methods are also being developed for C-F bond activation. The electrochemical hydrodefluorination of trifluoromethyl arenes, which requires breaking highly stable C-F bonds, highlights the potential of electrochemistry to influence the fluoro-substituent on the pyridine ring. bris.ac.uk

Advanced Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For 2-Fluoro-4-methoxypyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, affords a complete structural assignment.

High-Resolution ¹H and ¹³C NMR Spectral Interpretation

While specific, published high-resolution spectra for this compound are not widely available, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of analogous structures like 2-fluoropyridine (B1216828), 4-methoxypyridine (B45360), and other substituted pyridines. rsc.orgchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the pyridine (B92270) ring protons and one in the aliphatic region for the methoxy (B1213986) group protons.

The proton at the C6 position (H-6), being adjacent to the nitrogen, would appear furthest downfield.

The proton at the C5 position (H-5) would likely be a doublet of doublets due to coupling with both H-3 and the fluorine at C-2.

The proton at the C-3 position (H-3), adjacent to the fluorine atom, would exhibit a characteristic doublet splitting from the fluorine, further split by H-5.

The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The fluorine atom significantly influences the chemical shifts of the carbons it is attached to (C-2) and those nearby (C-3).

The C-2 carbon, directly bonded to the fluorine, will show a large one-bond carbon-fluorine coupling constant (¹JCF).

The C-4 carbon, bonded to the electron-donating methoxy group, will be shifted upfield compared to pyridine itself.

The C-3 and C-5 carbons will also show smaller couplings to the fluorine atom (²JCF and ³JCF, respectively).

| Predicted ¹H NMR Spectral Data for this compound | |

|---|---|

| Proton | Predicted Chemical Shift (ppm) |

| H-3 | ~6.5-6.7 |

| H-5 | ~7.0-7.2 |

| H-6 | ~7.9-8.1 |

| -OCH₃ | ~3.9 |

| Predicted ¹³C NMR Spectral Data for this compound | |

|---|---|

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~163 (d, ¹JCF ≈ 240 Hz) |

| C-3 | ~98 (d, ²JCF ≈ 35 Hz) |

| C-4 | ~168 (d, ³JCF ≈ 15 Hz) |

| C-5 | ~110 (d, ³JCF ≈ 5 Hz) |

| C-6 | ~148 (d, ²JCF ≈ 15 Hz) |

| -OCH₃ | ~56 |

Applications of ¹⁹F NMR for Structural Elucidation and Reaction Monitoring

Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I=½) with a wide chemical shift range, making ¹⁹F NMR an invaluable tool for analyzing fluorinated compounds. wikipedia.orghuji.ac.il

For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In fluoropyridines, the ¹⁹F chemical shift is sensitive to the position of substitution and the nature of other substituents on the ring. spectrabase.com

Structural Elucidation: The coupling between the ¹⁹F nucleus and adjacent protons (H-3) and carbons (C-2, C-3) provides definitive evidence for its location on the pyridine ring. These coupling constants (J-values) are crucial for confirming the regiochemistry of the molecule. nih.gov

Reaction Monitoring: ¹⁹F NMR is particularly useful for monitoring chemical reactions. nih.gov For instance, in a reaction where this compound is a starting material, its characteristic ¹⁹F signal can be monitored to track the progress of the reaction. The appearance of new signals in the ¹⁹F spectrum would indicate the formation of fluorinated products, allowing for real-time analysis of reaction kinetics and conversion without the need for sample separation. nih.gov

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals, especially in complex molecules. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal the coupling relationships between the protons on the pyridine ring. youtube.com Cross-peaks would be expected between H-5 and H-6, and between H-5 and H-3, confirming their spatial proximity and establishing the connectivity of the aromatic spin system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would show a cross-peak connecting the H-3 signal to the C-3 signal, H-5 to C-5, H-6 to C-6, and the methoxy protons to the methoxy carbon. This allows for the direct assignment of the protonated carbons.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. chemguide.co.uk When this compound (Molecular Weight: 127.12 g/mol ) is analyzed by a technique like electron impact (EI) mass spectrometry, it forms a molecular ion (M⁺˙) which then undergoes characteristic fragmentation. pipzine-chem.comwikipedia.org

The fragmentation pathways can be predicted based on the stability of the resulting ions and neutral fragments:

Loss of a Methyl Radical: A common initial fragmentation for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable cation at m/z 112. miamioh.edu

Loss of Formaldehyde (B43269): Subsequent loss of a neutral formaldehyde molecule (CH₂O) from the molecular ion is another possibility, resulting in a fragment at m/z 97.

Loss of CO: The ion at m/z 112 can further lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 84.

Pyridine Ring Fission: The pyridine ring itself can fragment, often through the loss of hydrogen cyanide (HCN), leading to smaller charged fragments. researchgate.net

| Predicted Mass Spectrometry Fragmentation for this compound | |

|---|---|

| m/z | Plausible Fragment Identity |

| 127 | [M]⁺˙ (Molecular Ion) |

| 112 | [M - •CH₃]⁺ |

| 97 | [M - CH₂O]⁺˙ |

| 84 | [M - •CH₃ - CO]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C and C=N stretching: The pyridine ring vibrations will give rise to a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region.

C-O stretching: A strong absorption corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1275 cm⁻¹ region.

C-F stretching: A strong band due to the C-F bond stretch is typically observed in the 1150-1250 cm⁻¹ range. researchgate.net

Ring Bending Modes: Out-of-plane (o.o.p.) C-H bending modes appear as strong absorptions in the 700-900 cm⁻¹ region, and their positions are characteristic of the substitution pattern on the aromatic ring.

| Predicted Key Vibrational Frequencies (cm⁻¹) for this compound | |

|---|---|

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 |

| Aryl C-O Stretch | 1200 - 1275 |

| C-F Stretch | 1150 - 1250 |

| C-H Out-of-Plane Bend | 700 - 900 |

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the properties of molecules. nih.gov For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies (IR and Raman), which can be compared with experimental data to aid in spectral assignment. researchgate.netresearchgate.net Similarly, NMR chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing theoretical support for experimental assignments. researchgate.net

Analyze Electronic Properties: DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated to understand the molecule's electronic transitions and reactivity. researchgate.net

Studies on similar molecules, such as 2-chloro-6-methoxypyridine, have shown that DFT calculations using basis sets like 6-311++G(d,p) provide results that are in good agreement with experimental spectroscopic data. nih.gov Such computational studies provide a deeper understanding of the influence of the fluoro and methoxy substituents on the geometric and electronic structure of the pyridine ring.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of molecular properties, including geometric structure, vibrational frequencies, and the distribution of electronic charge. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are instrumental in understanding the influence of the fluoro and methoxy substituents on the pyridine ring.

The fluorine atom at the 2-position acts as a strong electron-withdrawing group through its inductive effect, while the methoxy group at the 4-position can donate electron density to the ring via a resonance effect. DFT calculations can quantify these electronic effects by mapping the electrostatic potential (ESP). The ESP surface would likely show regions of negative potential (electron-rich) around the nitrogen atom and the oxygen of the methoxy group, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and near the carbon atom bonded to fluorine, highlighting their electrophilic character.

Furthermore, DFT can be used to calculate various reactivity descriptors. These descriptors help in predicting how the molecule will interact with other chemical species. For instance, analysis of substituted pyridines using DFT has shown that such calculations can effectively predict nucleophilicity trends. researcher.life The calculated distribution of Mulliken charges and natural atomic charges can pinpoint the most reactive sites within the this compound molecule. nih.gov

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value/Observation | Significance |

| Dipole Moment | Non-zero | Indicates a polar molecule with asymmetric charge distribution. |

| Electrostatic Potential (ESP) Minimum | Localized near the Nitrogen atom | Predicts the primary site for protonation and electrophilic attack. |

| Mulliken Charge on N | Negative | Confirms the nucleophilic character of the ring nitrogen. |

| Mulliken Charge on C2 | Positive | Indicates the electrophilic nature of the carbon attached to fluorine, making it susceptible to nucleophilic attack. |

Note: The values in this table are illustrative and would require specific DFT calculations on this compound for precise quantification.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound provide critical information about its reactivity.

The HOMO represents the ability of a molecule to donate electrons and is associated with its nucleophilic character. For this compound, the HOMO is expected to have significant electron density on the pyridine ring and the methoxy group, particularly the nitrogen and oxygen atoms. The energy of the HOMO is a crucial indicator of the molecule's ionization potential and its capacity to act as an electron donor.

The LUMO, on the other hand, signifies the ability of a molecule to accept electrons, reflecting its electrophilic character. In this compound, the LUMO is anticipated to be distributed primarily over the pyridine ring, with a significant coefficient on the carbon atom attached to the highly electronegative fluorine atom (C2). This distribution makes the C2 position a likely site for nucleophilic aromatic substitution (SNAr).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In the context of related fluorinated pyridines, a lower HOMO-LUMO gap has been correlated with increased reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)

| Orbital | Predicted Characteristics | Implication for Reactivity |

| HOMO | High electron density on the pyridine ring nitrogen and methoxy group oxygen. | The molecule can act as a nucleophile or base, donating electrons from these sites. |

| LUMO | Significant contribution from the C2 carbon atom (attached to fluorine). | The C2 position is the primary site for attack by nucleophiles. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between chemical stability and reactivity. The presence of both electron-donating and -withdrawing groups modulates the gap. |

Note: The characteristics in this table are based on general principles of FMO theory applied to the structure of this compound and would be refined by specific computational studies.

Reaction Pathway and Transition State Modeling

Computational modeling can be employed to elucidate the mechanisms of reactions involving this compound. A particularly relevant reaction for this compound is nucleophilic aromatic substitution (SNAr), where the fluoride (B91410) at the 2-position is displaced by a nucleophile.

Computational studies on SNAr reactions of other fluoropyridines and related aromatic systems have provided significant insights into their mechanisms. springernature.comnih.gov These reactions can proceed through either a classical two-step mechanism involving a Meisenheimer intermediate or a concerted one-step mechanism. springernature.comnih.gov

Reaction Pathway Modeling: By modeling the potential energy surface of a reaction, chemists can identify the most favorable reaction pathway. For the SNAr of this compound, this would involve calculating the energies of the reactants, any intermediates, transition states, and products. The presence of the electron-donating methoxy group at the 4-position may influence the stability of a potential Meisenheimer intermediate. Computational models can predict whether such an intermediate is a stable species or if the reaction proceeds directly through a single transition state. nih.gov

Transition State Modeling: The transition state is the highest energy point along the reaction coordinate and is critical in determining the reaction rate. Computational chemistry allows for the precise location and characterization of transition state structures. For an SNAr reaction on this compound, modeling the transition state would reveal the geometry of the interacting molecules at the point of bond-making and bond-breaking. This includes the trajectory of the incoming nucleophile and the departing fluoride ion. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction's feasibility and rate. Computational studies have shown that for many SNAr reactions on heterocyclic rings, the pathway is concerted, proceeding through a "Meisenheimer transition state" rather than a stable intermediate. springernature.com

By applying these computational techniques, a detailed, atomistic understanding of the chemical behavior of this compound can be achieved, guiding its use in synthesis and materials science.

Applications As a Versatile Building Block in Complex Molecular Synthesis

Construction of Novel Heterocyclic Scaffolds

The predictable and efficient displacement of the fluoride (B91410) ion from 2-fluoro-4-methoxypyridine provides a powerful strategy for the synthesis of complex heterocyclic systems. This approach is particularly effective for constructing fused-ring structures, which are common motifs in pharmaceuticals and agrochemicals. By employing bifunctional nucleophiles, chemists can initiate an SNAr reaction followed by an intramolecular cyclization to forge new heterocyclic rings onto the pyridine (B92270) core.

This methodology has been applied to the synthesis of various scaffolds. For instance, reaction with nucleophiles containing amine, thiol, or hydroxyl groups can lead to the formation of fused pyrimidines, thiazolopyridines, or furanopyridines, respectively. The synthesis of quinolone antibiotics, a critical class of antibacterial agents, can involve the use of fluorinated pyridine precursors. smolecule.com The fluorine atom not only facilitates the key cyclization step but can also enhance the antibacterial potency of the final molecule. smolecule.com

The versatility of this compound in this context allows for the creation of diverse molecular libraries by varying the structure of the nucleophilic partner, leading to novel scaffolds with unique three-dimensional shapes and potential biological activities. smolecule.com

Table 1: Examples of Heterocyclic Scaffolds from 2-Fluoropyridine (B1216828) Precursors This table is illustrative and based on common synthetic transformations of 2-fluoropyridines.

| Nucleophile Type | Intermediate | Resulting Fused Heterocyclic System |

|---|---|---|

| Amine-containing (e.g., amino-ester) | 2-Amino-substituted pyridine | Pyrido[2,3-d]pyrimidine |

| Thiol-containing (e.g., mercapto-ketone) | 2-Thio-substituted pyridine | Thieno[2,3-b]pyridine |

| Hydroxyl-containing (e.g., hydroxy-ester) | 2-Oxy-substituted pyridine | Furo[2,3-b]pyridine |

| Hydrazine derivative | 2-Hydrazinyl-substituted pyridine | Pyrazolo[3,4-b]pyridine |

Strategies in Total Synthesis of Bioactive Molecules Incorporating the Pyridine Moiety

The utility of 2-fluoropyridine derivatives extends to the total synthesis of complex, biologically active molecules. A key strategy involves "late-stage functionalization," where the C-F bond is introduced onto an already complex molecular scaffold and then used as a handle for further modification. acs.org This approach is highly efficient as it allows for the rapid diversification of advanced intermediates, avoiding the need to carry functional groups through lengthy synthetic sequences.

A powerful two-step sequence involves the direct C-H fluorination of a substituted pyridine followed by nucleophilic aromatic substitution of the newly installed fluoride. acs.org This strategy has been successfully employed in the synthesis of analogues of Roflumilast, a phosphodiesterase-4 (PDE-4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). acs.org By applying this method, researchers can access 2-alkoxy and 2-amino analogues that would otherwise require the synthesis of unavailable starting materials. acs.org

Asymmetric and Stereoselective Synthesis of Chiral Derivatives

While the direct asymmetric synthesis of chiral derivatives starting from this compound is an emerging area, established principles of asymmetric synthesis can be applied to introduce chirality into molecules containing this scaffold. The creation of stereogenic centers is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

Strategies to achieve stereoselectivity include:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a functional group on the pyridine ring or to a reactant, directing the stereochemical outcome of a subsequent bond-forming reaction.

Chiral Catalysis: Reactions involving the this compound scaffold can be performed using chiral catalysts, such as transition metal complexes with chiral ligands or chiral organocatalysts, to induce enantioselectivity. For example, asymmetric additions to imines derived from 2-pyridinecarboxaldehyde (B72084) have been shown to produce chiral 2-(2-pyridyl)aziridines with good diastereoselectivity. nih.gov

Substrate-Controlled Reactions: Existing stereocenters within a more complex molecule containing the this compound unit can direct the formation of new stereocenters.

Furthermore, chiral derivatives of related pyridine compounds have themselves been developed as powerful organocatalysts. For instance, pyridine N-oxides derived from terpene-based chiral scaffolds have demonstrated high performance in enantioselective allylation reactions, highlighting the importance of the pyridine core in asymmetric transformations. smolecule.com

Derivatization Chemistry for Structure-Reactivity and Structure-Function Correlations

The predictable reactivity of the C2-fluorine bond makes this compound an ideal platform for generating compound libraries for structure-activity relationship (SAR) studies. SAR is a fundamental concept in drug discovery where systematic structural modifications are made to a lead compound to understand how changes in its chemical structure affect its biological activity.

By reacting this compound with a diverse panel of nucleophiles (amines, alcohols, thiols, etc.), a series of analogues with different substituents at the 2-position can be rapidly synthesized. acs.orgnih.gov These derivatives can then be screened in biological assays to correlate specific structural features with changes in potency, selectivity, or metabolic stability. smolecule.com The fluorine atom's role is critical, as it enhances binding affinity to target enzymes or receptors in some contexts, while also serving as a versatile synthetic handle for derivatization. smolecule.com

For example, in the development of kinase inhibitors, replacing the 2-fluoro substituent with various substituted aniline (B41778) or benzylamine (B48309) moieties allows medicinal chemists to probe the binding pocket for favorable interactions, leading to the design of more potent and selective drugs. This systematic derivatization is essential for optimizing lead compounds into clinical candidates.

Table 2: Illustrative Derivatization of 2-Fluoropyridine for SAR Studies This table illustrates how different nucleophiles can be used to probe structure-function relationships.

| Nucleophile | Resulting C2-Substituent | Property Being Probed |

|---|---|---|

| Small primary amine (e.g., methylamine) | -NHCH₃ | Basic hydrophobic/hydrophilic interactions |

| Bulky secondary amine (e.g., piperidine) | -N(CH₂)₅ | Steric tolerance of the binding pocket |

| Aromatic amine (e.g., aniline) | -NHPh | π-stacking and aromatic interactions |

| Alcohol (e.g., ethanol) | -OCH₂CH₃ | Hydrogen bond accepting capability |

| Thiol (e.g., ethanethiol) | -SCH₂CH₃ | Size and electronic character of the substituent |

Design and Synthesis of Ligands for Catalysis

In addition to its role in building complex organic molecules, this compound and its derivatives are valuable as ligands in transition metal catalysis. The pyridine nitrogen atom possesses a lone pair of electrons, making it an effective Lewis base for coordinating to metal centers such as palladium, copper, rhodium, and iridium. smolecule.com

The electronic properties of the ligand, which are critical for the stability and reactivity of the catalyst, are directly influenced by the substituents on the pyridine ring. In this compound, the substituents play distinct roles:

2-Fluoro Group: As a strongly electron-withdrawing group, the fluorine atom decreases the electron density on the pyridine ring and the basicity of the nitrogen atom. This can modulate the metal-ligand bond strength and the redox potential of the metal center.

4-Methoxy Group: As an electron-donating group, the methoxy (B1213986) group increases electron density on the ring, counteracting the effect of the fluorine atom to some extent.

This electronic "push-pull" arrangement allows for fine-tuning of the catalytic activity. By strategically modifying or replacing these substituents, ligands can be designed to optimize reaction rates, yields, and selectivities for specific transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and C-H activation. smolecule.com The compound can therefore serve as a foundational structure for a new class of tunable ligands for a wide range of catalytic applications. smolecule.com

Role in Pharmaceutical and Agrochemical Chemistry Focus on Synthetic Routes and Scaffolds

Precursor Synthesis for Pharmaceutical Intermediates

2-Fluoro-4-methoxypyridine serves as a critical building block in the synthesis of various pharmaceutical intermediates due to the unique physicochemical properties imparted by its fluorine and methoxy (B1213986) substituents. The fluorine atom at the 2-position often enhances metabolic stability and membrane permeability, while the methoxy group at the 4-position can be crucial for specific binding interactions with biological targets. smolecule.com Its utility is particularly notable in the development of agents targeting the central nervous system (CNS) and in the creation of novel antibacterial compounds. smolecule.com

The reactivity of this compound is centered around the nucleophilic substitution of the fluorine atom, which allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. smolecule.com This reactivity makes it a versatile starting material for multi-step syntheses of active pharmaceutical ingredients (APIs).

Synthesis of Fluorinated Drug Scaffolds

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. This compound is a key precursor for constructing fluorinated drug scaffolds, particularly for antibacterial agents and neurotransmitter receptor modulators.

In the development of new antibacterial agents, this compound is used to create scaffolds that can combat bacterial resistance. The electronic properties conferred by both the fluorine and methoxy groups contribute to stronger binding interactions with bacterial targets, leading to improved antibacterial activity against both Gram-positive and Gram-negative bacteria. smolecule.com

For CNS-targeting drugs, the this compound core is integral to scaffolds designed to modulate neurotransmitter receptors. Research has shown that molecules containing this motif possess favorable properties for CNS penetration, including appropriate lipophilicity, molecular weight, and hydrogen bonding capacity. smolecule.com

Integration of this compound Motif in Advanced Drug Candidates

The this compound motif has been successfully integrated into a variety of advanced drug candidates, demonstrating its importance in modern drug discovery. A significant area of application is in the development of inhibitors for p38 MAP kinase, a key target in inflammatory diseases. nih.gov Substituted pyridinyl-methoxy pyridinone-pyridinyl compounds, which can be synthesized from precursors like this compound, have been investigated for their potential in treating p38 kinase-mediated diseases such as lymphoma and rheumatoid arthritis. mdpi.com

The general synthetic approach involves coupling the this compound moiety with a pyridinone-pyridinyl core structure. The fluorine atom's position is crucial for modulating the kinase inhibitory activity. The table below illustrates the impact of different substitutions on the inhibitory concentration (IC50) for p38α MAP kinase, highlighting the importance of the fluorophenyl/pyridinyl motif. nih.gov

| Compound | Core Structure | R Group (Derived from Pyridine (B92270) Moiety) | p38α IC50 (nM) |

|---|---|---|---|

| 6f | Quinoxaline | 2-amino-pyridin-4-yl | 81 |

| 9e | Pyrido[2,3-b]pyrazine | pyridin-4-yl | 38 |

This table presents data for related pyridinyl compounds to illustrate the effectiveness of the fluorinated pyridine motif in p38α kinase inhibition. nih.gov

Synthetic Methodologies for Modulating Metabolic Stability and Pharmacokinetic Profiles

The introduction of this compound into a drug candidate is a deliberate synthetic strategy to enhance its metabolic stability and pharmacokinetic (PK) profile. smolecule.compressbooks.pub The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. chemrxiv.orgdndi.org This increased stability can lead to a longer drug half-life and improved bioavailability. pressbooks.pub

Synthetic methodologies focus on strategically placing the fluorinated pyridine moiety at known metabolic "soft spots" within a molecule. This "metabolic blocking" strategy prevents or slows down the deactivation of the drug by metabolic enzymes. The fluorine at the 2-position of the pyridine ring is particularly effective in enhancing metabolic stability. smolecule.com

Furthermore, the combination of the fluorine atom and the methoxy group helps to achieve a balanced lipophilicity. This is critical for optimizing pharmacokinetic properties, such as absorption, distribution, and the ability to cross the blood-brain barrier. smolecule.com For CNS drugs, incorporating the this compound unit has been shown to improve brain exposure by enhancing passive diffusion across this barrier. smolecule.com

Scaffold Design and Lead Optimization in Drug Discovery

In drug discovery, lead optimization is the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. This compound is a valuable tool in this process, serving as a scaffold that can be systematically modified. smolecule.comnih.gov

During lead optimization for CNS drugs, for example, the this compound scaffold is used to balance potency with the stringent requirements for brain penetration. nih.gov Modifications can be made to other parts of the molecule while retaining this core to maintain favorable ADME (absorption, distribution, metabolism, and excretion) properties. agropages.com The following table shows key physicochemical properties considered in CNS lead optimization, which are favorably influenced by the inclusion of moieties like this compound. nih.gov

| Physicochemical Property | Ideal Range for CNS Drugs | Influence of this compound |

|---|---|---|

| Molecular Polar Surface Area (TPSA) | <76 Ų | Contributes moderately to TPSA |

| Number of Nitrogen Atoms | 1-2 | Provides one ring nitrogen |

| Number of Polar Hydrogens | <3 | Contains no polar hydrogens |

| LogP (Lipophilicity) | Balanced value | Fluorine increases lipophilicity, methoxy group modulates it |

Precursor Synthesis for Agrochemical Intermediates

The significance of fluorinated pyridine compounds extends into the agrochemical industry, where they form the backbone of many modern pesticides and herbicides. nih.govccspublishing.org.cn Pyridine-based agrochemicals are known for their high efficiency, low toxicity, and enhanced longevity in the environment. nih.gov Derivatives of this compound are explored in the synthesis of agrochemical intermediates, contributing to the development of next-generation crop protection agents. smolecule.com

The synthetic utility of fluorinated pyridines in this field stems from the fact that the introduction of fluorine can dramatically increase the biological activity of the resulting pesticide. nih.gov This allows for lower application rates, which is both economically and environmentally beneficial.

Synthetic Routes to Herbicidal and Pesticidal Agents